
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The structure of this peptide includes glycine, leucine, proline, alanine, and cysteine residues, which contribute to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification through chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Acetylation can be achieved using acetic anhydride, while methylation may involve methyl iodide.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acetyl or methyl groups.
Applications De Recherche Scientifique
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in treating diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their conformation and function. Additionally, the peptide may influence signaling pathways by acting as a ligand or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A simpler dipeptide used as a buffer in biological systems.
Glycyl-L-leucine: Another dipeptide with applications in studying peptide transport and metabolism.
Glycyl-L-proline: Known for its role in collagen synthesis and wound healing.
Uniqueness
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine is unique due to its complex structure, which combines multiple amino acids, each contributing distinct properties. This complexity allows for diverse interactions and functions, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919285-70-4 |
|---|---|
Formule moléculaire |
C29H48N10O11S |
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
2-[[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H48N10O11S/c1-15(2)7-17(37-22(42)10-31-20(40)8-30)27(48)34-12-24(44)39-6-4-5-19(39)29(50)36-16(3)26(47)33-9-21(41)32-11-23(43)38-18(14-51)28(49)35-13-25(45)46/h15-19,51H,4-14,30H2,1-3H3,(H,31,40)(H,32,41)(H,33,47)(H,34,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,45,46)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
FDAAQMCHMBULEV-VJANTYMQSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


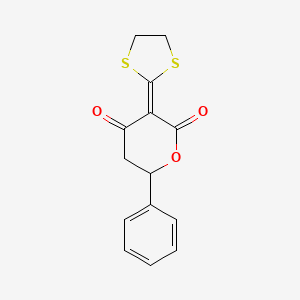
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
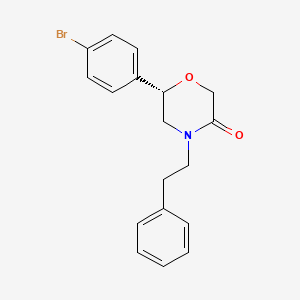
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
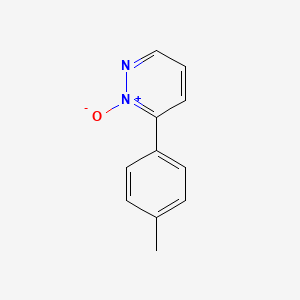
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)

![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)
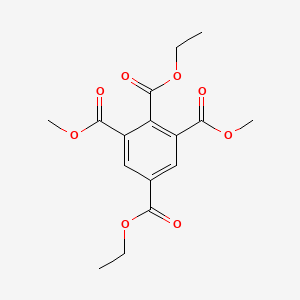
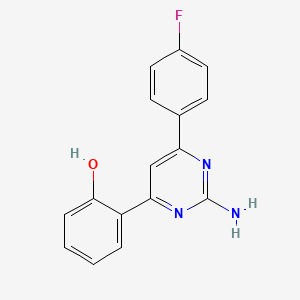



![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
